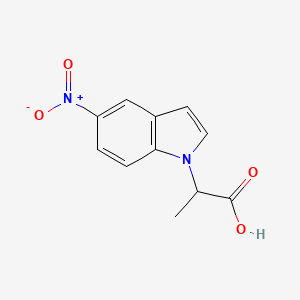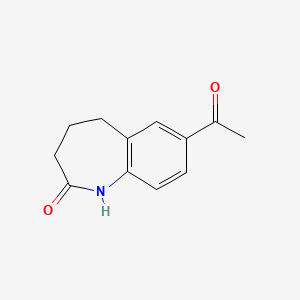
3-bromo-N-cyclohexyl-5-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-cyclohexyl-5-fluorobenzamide is an organic compound with the molecular formula C13H15BrFNO It is characterized by the presence of a bromine atom at the third position, a fluorine atom at the fifth position, and a cyclohexyl group attached to the nitrogen atom of the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclohexyl-5-fluorobenzamide typically involves the following steps:
Fluorination: The fluorine atom is introduced at the fifth position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The final step involves the formation of the amide bond by reacting the brominated and fluorinated benzene derivative with cyclohexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms in 3-bromo-N-cyclohexyl-5-fluorobenzamide can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine.
Oxidation Reactions: Oxidation of the cyclohexyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of hydroxyl or alkoxy derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Oxidation: Formation of cyclohexanone derivatives.
Applications De Recherche Scientifique
3-Bromo-N-cyclohexyl-5-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery.
Medicine: Explored for its potential therapeutic applications. The compound’s structure-activity relationship (SAR) studies help in understanding its pharmacological effects.
Industry: Utilized in the development of specialty chemicals and materials. Its unique properties can be harnessed in the production of polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-bromo-N-cyclohexyl-5-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyclohexyl group, contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-N-cyclohexylbenzamide: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Bromo-N-cyclohexyl-4-fluorobenzamide: The fluorine atom is positioned differently, potentially altering its reactivity and interactions.
3-Bromo-N-cyclohexyl-5-chlorobenzamide: Substitution of fluorine with chlorine, which may affect its chemical behavior and biological activity.
Uniqueness
3-Bromo-N-cyclohexyl-5-fluorobenzamide is unique due to the specific positioning of the bromine and fluorine atoms, along with the cyclohexyl group. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.
Propriétés
IUPAC Name |
3-bromo-N-cyclohexyl-5-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXYTZNKCPJQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














